Lipophilicity Contrast: XLogP3 of 3.3 vs. 4.3 for the Chloropyridinyl Analog
The target compound exhibits an XLogP3 value of 3.3, which is 1.0 log unit lower than the XLogP of 4.3 reported for the closest chloropyridinyl‑piperazine analog 2‑{4‑[3‑Chloro‑5‑(trifluoromethyl)‑2‑pyridinyl]piperazino}ethyl 4‑fluorobenzenecarboxylate (CAS 338415‑48‑8) . This difference corresponds to a predicted ~10‑fold lower partition coefficient for the target compound, placing it in a more favorable range for oral absorption and CNS penetration according to Lipinski and CNS MPO guidelines.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 2‑{4‑[3‑Chloro‑5‑(trifluoromethyl)‑2‑pyridinyl]piperazino}ethyl 4‑fluorobenzenecarboxylate (CAS 338415‑48‑8), XLogP = 4.3 |
| Quantified Difference | ΔXLogP = 1.0 (target more hydrophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem) and XlogP method (chem960) |
Why This Matters
A 10‑fold difference in lipophilicity can critically impact solubility, permeability, and metabolic stability, making the target compound more suitable for lead‑optimization programs seeking balanced ADME profiles.
- [1] PubChem. Compound Summary for CID 3727290, 2-[4-(4-Nitrophenyl)piperazino]ethyl 4-fluorobenzenecarboxylate. XLogP3‑AA = 3.3. https://pubchem.ncbi.nlm.nih.gov/compound/3727290 View Source
